Decane, 1,10-bis(methylthio)-
Description
Its molecular formula is C₁₂H₂₆S₂, with a molecular weight of 234.0 g/mol.
Properties
CAS No. |
100393-11-1 |
|---|---|
Molecular Formula |
C12H26S2 |
Molecular Weight |
234.5 g/mol |
IUPAC Name |
1,10-bis(methylsulfanyl)decane |
InChI |
InChI=1S/C12H26S2/c1-13-11-9-7-5-3-4-6-8-10-12-14-2/h3-12H2,1-2H3 |
InChI Key |
JVLHSHUUJRICTH-UHFFFAOYSA-N |
SMILES |
CSCCCCCCCCCCSC |
Canonical SMILES |
CSCCCCCCCCCCSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Decane, 1,10-bis(methylthio)-, differing in chain length, substituent groups, or oxidation states:
Data Table: Key Properties of Decane, 1,10-bis(methylthio)- and Analogues
Key Comparative Analysis
Chain Length and Hydrophobicity
- Decane, 1,10-bis(methylthio)- (C₁₂ chain) exhibits greater hydrophobicity compared to shorter analogs like Ethane, 1,1-bis(methylthio) (C₂) and Ethene, 1,2-bis(methylthio)- (C₂). The elongated hydrocarbon backbone enhances its utility in hydrophobic coatings and polymer matrices .
- 1,10-Bis(2-hydroxyethylthio)decane introduces polar hydroxyl (-OH) groups, balancing hydrophobicity with solubility in aqueous environments for therapeutic applications .
Oxidation State and Reactivity
- Thioether (-S-) groups in Decane, 1,10-bis(methylthio)- are prone to oxidation, forming 1,10-bis(methylsulfinyl)decane (sulfoxide) or sulfone derivatives. Sulfoxides exhibit altered polarity and bioactivity, as seen in bioactive compound studies .
- Ionic derivatives like 1,10-Bis(3-methylimidazolium)decane (e.g., IonL-Phe and IonL-Met) demonstrate enhanced conductivity and biocompatibility, making them suitable for biomedical coatings .
Q & A
Q. How can researchers systematically evaluate conflicting literature reports on the reactivity of Decane, 1,10-bis(methylthio)- under oxidative conditions?
- Methodological Answer : Conduct a meta-analysis of published protocols, focusing on solvent systems (protic vs. aprotic), oxidizing agents (H₂O₂ vs. mCPBA), and reaction temperatures. Replicate key studies with controlled variables and characterize products via GC-MS. Use principal component analysis (PCA) to identify critical experimental parameters .
Q. What criteria should guide the selection of in vitro vs. in vivo models for studying the pharmacokinetics of Decane, 1,10-bis(methylthio)-?
- Methodological Answer : Prioritize in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for metabolism) for preliminary ADME screening. Transition to rodent models only after establishing dose-linear pharmacokinetics and low cytotoxicity (IC₅₀ >10 μM). Justify model choice using FINER criteria (Feasible, Novel, Ethical, Relevant) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
